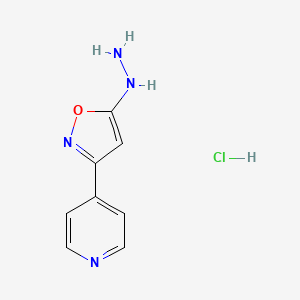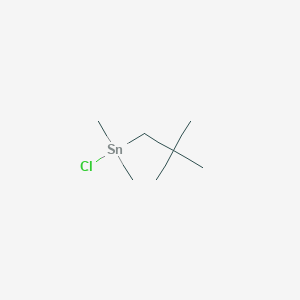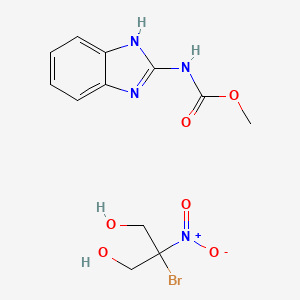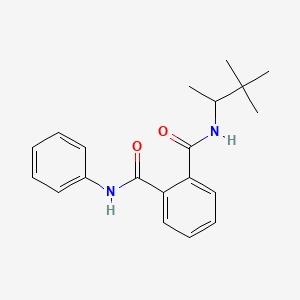
(3-Pyridin-4-yl-1,2-oxazol-5-yl)hydrazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pyridin-4-yl-1,2-oxazol-5-yl)hydrazine;hydrochloride typically involves the reaction of 3-pyridin-4-yl-1,2-oxazole with hydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
(3-Pyridin-4-yl-1,2-oxazol-5-yl)hydrazine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler hydrazine derivatives .
Scientific Research Applications
(3-Pyridin-4-yl-1,2-oxazol-5-yl)hydrazine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Pyridin-4-yl-1,2-oxazol-5-yl)hydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact mechanism depends on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
(3-Pyridin-4-yl-1,2-oxazol-5-yl)hydrazine: The base compound without the hydrochloride group.
(3-Pyridin-4-yl-1,2-oxazol-5-yl)hydrazine;hydrobromide: A similar compound with a hydrobromide group instead of hydrochloride.
Uniqueness
(3-Pyridin-4-yl-1,2-oxazol-5-yl)hydrazine;hydrochloride is unique due to its specific combination of functional groups, which provides distinct chemical and biological properties.
Properties
CAS No. |
90063-25-5 |
|---|---|
Molecular Formula |
C8H9ClN4O |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
(3-pyridin-4-yl-1,2-oxazol-5-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H8N4O.ClH/c9-11-8-5-7(12-13-8)6-1-3-10-4-2-6;/h1-5,11H,9H2;1H |
InChI Key |
PPIQQUZGGZQKFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=C2)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]-](/img/structure/B14372243.png)


![2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14372262.png)


![2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372290.png)


![(1E)-N-Benzyl-1-([1,1'-biphenyl]-4-yl)ethan-1-imine](/img/structure/B14372300.png)
![Di([1,1'-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate](/img/structure/B14372305.png)



